Sempervirine nitrate
Overview
Description
Sempervirine nitrate is a specific molecular inhibitor of Mdm2 . It’s an alkaloid derived from Gelsemium elegans Benth .
Synthesis Analysis
While there is limited information available on the synthesis of Sempervirine nitrate, it has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis by regulating the Wnt/β-catenin pathway .Scientific Research Applications
Cancer Treatment: Glioma
Sempervirine nitrate has been studied for its potential antitumor effects on glioma cells. Research indicates that it can induce G2/M phase arrest and apoptosis in glioma cells by regulating the Akt/mTOR signaling pathways . This suggests that Sempervirine nitrate could be a promising candidate for developing new treatments for malignant primary brain tumors.
Autophagy Induction
In the context of glioma treatment, Sempervirine nitrate has also been shown to promote autophagic flux and the accumulation of LC3B, a marker of autophagy . This process is crucial for cellular homeostasis and could be a therapeutic target for cancer treatment.
Hepatocellular Carcinoma (HCC) Therapy
Sempervirine nitrate has demonstrated the ability to inhibit proliferation and promote apoptosis in human hepatocellular carcinoma cells. It does so by regulating the Wnt/β-Catenin pathway , which is a vital signaling pathway for cell proliferation and differentiation . This highlights its potential as a therapeutic agent for liver cancer.
Chemotherapy Enhancement
The compound has been found to enhance the anti-tumor effect of sorafenib , a chemotherapeutic drug used in HCC treatment. This synergistic effect could lead to the development of more effective combination therapies for cancer .
Cell Cycle Modulation
Sempervirine nitrate’s impact on the cell cycle is significant, as it can cause cell cycle arrest at different phases depending on the type of cancer cell. For glioma cells, it induces arrest at the G2/M phase, while in HCC cells, it causes arrest during the G1 phase . This modulation of the cell cycle is a critical aspect of its antitumor activity.
Molecular Pathway Investigation
The compound’s effect on molecular pathways like Akt/mTOR and Wnt/β-Catenin provides valuable insights into the mechanisms of cancer progression and resistance. By understanding how Sempervirine nitrate interacts with these pathways, researchers can explore new avenues for cancer treatment .
Reference Substance for Research
Sempervirine nitrate is available as a reference substance for scientific research, which allows for the standardization and calibration of experiments involving this compound . This ensures the reliability and reproducibility of research findings.
Safety And Hazards
properties
IUPAC Name |
nitric acid;16,17,18,19-tetrahydroyohimban | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUCQNAZVURGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417707 | |
Record name | Sempervirine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitric acid;16,17,18,19-tetrahydroyohimban | |
CAS RN |
5436-46-4 | |
Record name | Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5436-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sempervirine, nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sempervirine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5436-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Sempervirine nitrate impact the circadian clock protein, Period 2 (Per2)?
A: Sempervirine nitrate is a specific inhibitor of the E3 ubiquitin ligase Mdm2 []. Mdm2 targets Per2 for ubiquitination, marking it for degradation. By inhibiting Mdm2, Sempervirine nitrate prevents Per2 ubiquitination, leading to the accumulation of a stable pool of Per2 []. This accumulation can then affect the period length of the circadian clock.
Q2: How does the timing of Sempervirine nitrate treatment affect the circadian clock?
A: Research shows that the timing of Sempervirine nitrate treatment is crucial for its effect on the circadian clock. In a study using mouse embryonic fibroblast (MEF) cells, inhibition of Mdm2 by Sempervirine nitrate only caused a phase advance in the circadian rhythm when applied during the Per2 degradation phase []. This suggests that Mdm2's regulation of Per2, and thus the impact of Sempervirine nitrate, is most critical during specific periods of the circadian cycle.
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